Cas no 172648-19-0 ((6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol)

(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic organic compound featuring a brominated imidazopyridine core with a hydroxymethyl functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of kinase inhibitors and other biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the hydroxymethyl group offers versatility for derivatization or conjugation. Its rigid fused-ring system contributes to stable molecular interactions in target binding. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research applications, ensuring reproducibility in synthetic workflows.
(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol structure
172648-19-0 structure
Product name:(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol
CAS No:172648-19-0
MF:C7H6BrN3O
MW:228.046040058136
MDL:MFCD09750272
CID:839306
PubChem ID:10823202

(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
    • (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol
    • 1H-Imidazo[4,5-b]pyridine-2-methanol, 6-bromo-
    • 6-Bromo-2-hydroxymethyl-3H-imidazo[4,5-b]pyridine
    • 6-Bromo-3H-imidazo[4,5-b]pyridine-2-methanol
    • (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)
    • 6-Bromo-1H-imidazo[4,5-b]pyridine-2-methanol
    • 6-Bromo-2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine
    • {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanol
    • (6-Bromo-3H-iMidazo[4,5-b]pyridin-2-yl)-Methanol
    • {6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methanol
    • SRDOBLPQJXFKIE-UHFFFAOYSA-N
    • 8890AA
    • SBB054877
    • NE49927
    • TS-03238
    • DTXSID90445406
    • CS-0084860
    • EN300-80223
    • 6-bromo-2-hydroxymethyl-3H-imidazo[5,4-b]pyridine
    • 6-bromo-2-hydroxymethyl-3H-imidazo-[4,5-b]pyridine
    • 6-bromo-2-hydroxymethyl-3H-imidazo-[5,4-b]pyridine
    • DB-247159
    • MFCD09750272
    • AKOS010941665
    • CCG-339681
    • 6-Bromo-2-hydroxymethyl-3H -imidazo[5,4-b]pyridine
    • AKOS026741317
    • SCHEMBL7835407
    • 172648-19-0
    • (6-Bromo-3H-imidazo[4 pound not5-b]pyridin-2-yl)methanol
    • XGA64819
    • Y10585
    • Z1250132285
    • (6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol
    • MDL: MFCD09750272
    • Inchi: 1S/C7H6BrN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11)
    • InChI Key: SRDOBLPQJXFKIE-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=NC2=C(C=1[H])N([H])C(C([H])([H])O[H])=N2

Computed Properties

  • Exact Mass: 226.96900
  • Monoisotopic Mass: 226.96942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.8
  • XLogP3: 0.6

Experimental Properties

  • Melting Point: 230-233 ºC
  • PSA: 61.80000
  • LogP: 1.21270

(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Security Information

(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
067790-250mg
6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
172648-19-0 97%
250mg
£62.00 2022-03-01
Chemenu
CM151374-5g
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
172648-19-0 95%+
5g
$*** 2023-03-31
Chemenu
CM151374-100mg
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
172648-19-0 95+%
100mg
$83 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QY465-200mg
(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol
172648-19-0 95+%
200mg
412.0CNY 2021-08-04
Chemenu
CM151374-1g
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
172648-19-0 95+%
1g
$349 2021-08-05
Apollo Scientific
OR39997-250mg
6-Bromo-2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine
172648-19-0 95+%
250mg
£87.00 2025-02-20
TRC
B704400-25mg
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
172648-19-0
25mg
$ 50.00 2022-06-06
Fluorochem
067790-5g
6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
172648-19-0 97%
5g
£461.00 2022-03-01
Enamine
EN300-80223-10.0g
{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanol
172648-19-0 95%
10.0g
$908.0 2023-02-12
Chemenu
CM151374-250mg
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
172648-19-0 95+%
250mg
$138 2021-08-05

Additional information on (6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol

Compound CAS No. 172648-19-0: (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol

The compound with CAS No. 172648-19-0, commonly referred to as (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo[4,5-b]pyridines, a group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.

Imidazo[4,5-b]pyridines are a subset of bicyclic compounds characterized by a fused pyridine and imidazole ring system. The presence of the bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring introduces unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and biological evaluation. The methanol group attached at the 2-position further enhances the compound's solubility and bioavailability, which are critical factors in drug design.

Recent studies have highlighted the potential of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol as a lead compound in the development of novel therapeutics targeting various disease states. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The brominated analogs of imidazo[4,5-b]pyridines have been shown to possess superior binding affinities compared to their non-brominated counterparts, making them promising candidates for drug optimization.

In addition to its enzymatic activity, this compound has also been investigated for its potential role in modulating ion channels and receptors. A study conducted by researchers at the University of California revealed that (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol can effectively inhibit voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. These findings underscore the versatility of this compound in addressing multiple therapeutic targets.

The synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves a multi-step process that typically begins with the preparation of the imidazo[4,5-b]pyridine core followed by bromination and subsequent functionalization with the methanol group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste generation.

From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have provided detailed insights into its molecular structure and purity, ensuring its reliability for both preclinical and clinical studies.

In terms of pharmacokinetics, (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol demonstrates favorable absorption profiles in preclinical models, suggesting its potential for oral administration. However, further studies are required to evaluate its metabolic stability and bioavailability in humans.

Looking ahead, ongoing research is focused on exploring the mechanistic basis of this compound's biological activities as well as identifying potential resistance mechanisms that may limit its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable treatment option.

In conclusion, (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological properties. As research continues to uncover its full potential, this compound holds great promise for contributing to the development of innovative therapies across various therapeutic areas.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:172648-19-0)(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol
A847340
Purity:99%/99%
Quantity:1g/5g
Price ($):150.0/455.0